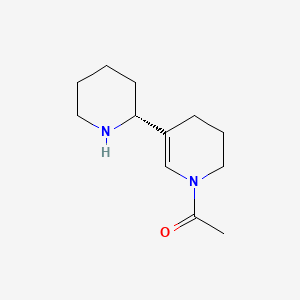

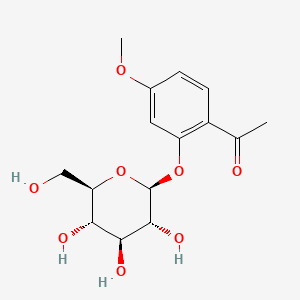

1-ベンジル-4-フェニルピペリジン-4-カルボニトリル

概要

説明

Synthesis Analysis

The synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile and related compounds involves multiple steps, including condensation, cyclization, and functional group transformations. Techniques such as nucleophilic substitutions at the carbonyl center have been highlighted as remarkable, showcasing stepwise mechanisms often involving the formation of zwitterionic tetrahedral intermediates or concerted mechanisms, depending on the reactants and conditions used (Dey, 2015).

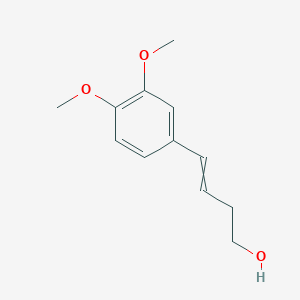

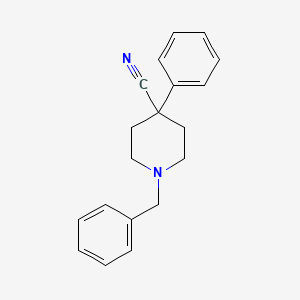

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-phenylpiperidine-4-carbonitrile is characterized by its benzyl and phenyl substituents, which significantly influence its chemical behavior and reactivity. Studies on compounds like benzene-1,3,5-tricarboxamide have shown the importance of understanding the supramolecular self-assembly behavior of such molecules, which can be applied to the analysis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile (Cantekin, de Greef, & Palmans, 2012).

Chemical Reactions and Properties

1-Benzyl-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including nucleophilic substitutions and additions, highlighting its reactivity towards different chemical agents. The versatility of benzoxaboroles, for example, underlines the potential reactivity of 1-Benzyl-4-phenylpiperidine-4-carbonitrile in forming new bonds and undergoing transformations (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009).

Physical Properties Analysis

The physical properties of 1-Benzyl-4-phenylpiperidine-4-carbonitrile, such as melting point, boiling point, and solubility, are crucial for its application in various fields. These properties depend significantly on its molecular structure and the nature of its substituents. For instance, the synthesis and structural properties of related compounds provide insights into the behavior of 1-Benzyl-4-phenylpiperidine-4-carbonitrile under different conditions (Issac & Tierney, 1996).

Chemical Properties Analysis

The chemical properties of 1-Benzyl-4-phenylpiperidine-4-carbonitrile, including reactivity, stability, and interaction with other molecules, are fundamental for its application in synthesis and drug development. The compound's ability to undergo various chemical reactions, forming new bonds and structures, is of particular interest. Studies on compounds like 2-fluoro-4-bromobiphenyl provide a foundation for understanding the reactivity and potential applications of 1-Benzyl-4-phenylpiperidine-4-carbonitrile in synthetic chemistry (Qiu, Gu, Zhang, & Xu, 2009).

科学的研究の応用

薬理学

1-ベンジル-4-フェニルピペリジン-4-カルボニトリル: は、カルシウムチャネルブロッカーとして作用するピペリジン誘導体として同定されています . この特性は、カルシウムチャネルブロッカーが血圧を下げ、狭心症を治療するために使用される心臓血管疾患の治療法開発において重要です。

有機合成

有機合成では、この化合物は汎用性の高い中間体として機能します。 その構造は、さまざまな官能基変換を可能にし、特に医薬品や農薬の合成における複雑な分子の構築に役立ちます .

医薬品化学

化合物の構造的特徴から、医薬品化学における役割は重要です。 中枢神経系(CNS)活性を持つ潜在的な薬物候補を含む、さまざまな生物活性分子を合成するために使用できます .

生化学

生化学において、1-ベンジル-4-フェニルピペリジン-4-カルボニトリルは、特にピペリジン環が生物活性に影響を与える重要な官能基として作用するシステムにおける酵素-基質相互作用を研究するために使用できます .

工業用途

この化合物の具体的な工業用途は、入手可能な文献では詳しく説明されていませんが、その化学的特性は、安定性と反応性から、染料、樹脂、その他のポリマー関連材料の製造に潜在的な有用性を示唆しています .

神経科学研究

カルシウムチャネルブロッカーとしての潜在的な役割とCNS活性への影響を考えると、1-ベンジル-4-フェニルピペリジン-4-カルボニトリルは、てんかんや双極性障害などの神経疾患に対する新しい治療法を探求するために神経科学研究で使用できます .

創薬

この化合物の薬物動態特性(高い胃腸吸収と血脳関門透過性など)は、特にCNS活性薬の創薬において、貴重な足場となっています .

化学的安全と毒性学

1-ベンジル-4-フェニルピペリジン-4-カルボニトリル: は、化学的安全と毒性学の分野においても関連しています。 ラボでの取り扱いと使用における危険性に関する記述や予防措置など、その安全性プロファイルを徹底的に理解する必要があります .

将来の方向性

作用機序

- The sigma-1 receptor is a protein located in the endoplasmic reticulum (ER) and plays a role in various cellular processes, including calcium homeostasis, cell survival, and stress responses .

- Activation of the sigma-1 receptor can impact neuronal function, cellular stress responses, and mitochondrial function .

- The sigma-1 receptor is involved in several pathways, including:

- Impact on Bioavailability : Factors like solubility, metabolism, and transporters affect bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

特性

IUPAC Name |

1-benzyl-4-phenylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2/c20-16-19(18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17/h1-10H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBONLVMDCVPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971675 | |

| Record name | 1-Benzyl-4-phenylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56243-25-5, 71258-18-9 | |

| Record name | 1-Benzyl-4-cyano-4-phenylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056243255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-4-phenylpiperidine-4-carbonitrile monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071258189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-4-phenylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-phenylpiperidine-4-carbonitrile monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。